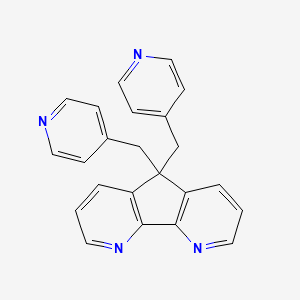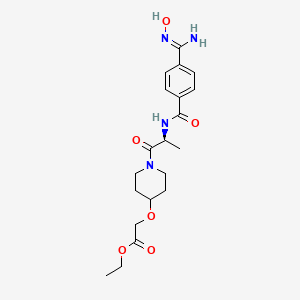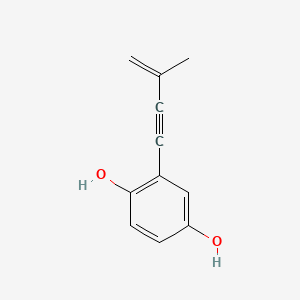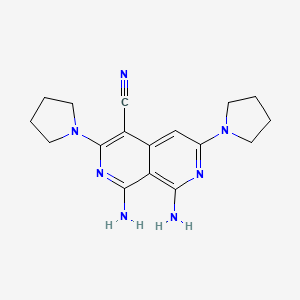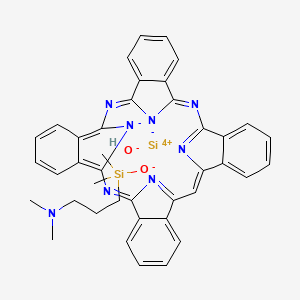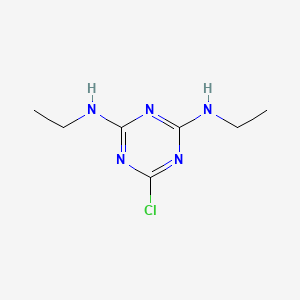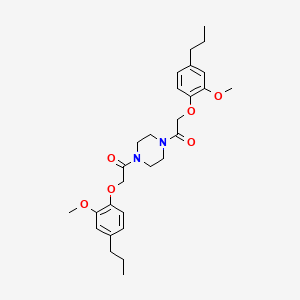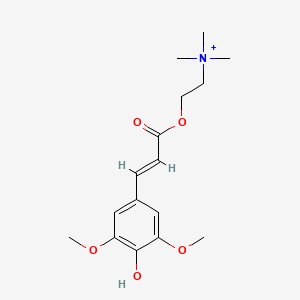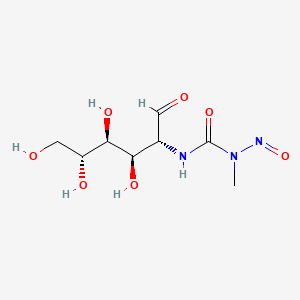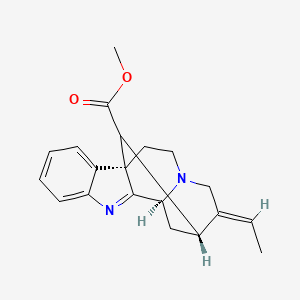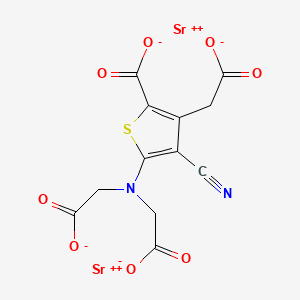![molecular formula C13H13NO3S B1681828 2,4-噻唑烷二酮,5-[(4-丙氧苯基)亚甲基]- CAS No. 587852-28-6](/img/structure/B1681828.png)
2,4-噻唑烷二酮,5-[(4-丙氧苯基)亚甲基]-
描述
2,4-Thiazolidinedione, 5-[(4-propoxyphenyl)methylene]- is a chemical compound with the molecular formula C13H13NO3S and a molecular weight of 263.31 . It is also known by the synonym SMI-16a . Thiazolidinediones are five-membered, heterocyclic compounds that possess a number of pharmacological activities such as antihyperglycemic, antitumor, antiarthritic, anti-inflammatory, and antimicrobial .
Synthesis Analysis
The synthesis of thiazolidinedione derivatives, including 2,4-Thiazolidinedione, 5-[(4-propoxyphenyl)methylene]-, can be achieved through the Knoevenagel condensation . In one study, deep eutectic solvents were used in the synthesis of thiazolidinedione derivatives that acted as both solvents and catalysts . The deep eutectic solvent, choline chloride, N-methylurea, was proven to be the best for further synthesis of 19 thiazolidinedione derivatives .Molecular Structure Analysis
The molecular structure of 2,4-Thiazolidinedione, 5-[(4-propoxyphenyl)methylene]- consists of a five-membered thiazolidine ring with sulfur at 1 and nitrogen at 3, along with two carbonyl functional groups at the 2 and 4 positions .Chemical Reactions Analysis
Thiazolidinedione derivatives, including 2,4-Thiazolidinedione, 5-[(4-propoxyphenyl)methylene]-, exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation, their antimicrobial action by inhibiting cytoplasmic Mur ligases, and their antioxidant action by scavenging reactive oxygen species (ROS) .科学研究应用
Pim Kinase Inhibition
SMI-16a is a selective Pim kinase inhibitor . The Pim kinases are a family of serine/threonine kinases involved in cell survival and proliferation, and they have been implicated in several types of cancer. By inhibiting these kinases, SMI-16a can potentially slow down or stop the growth of cancer cells .
Photoinduced Cell Apoptosis
SMI-16a has been shown to be a photoswitchable inducer of cell apoptosis . This means that the biological activity of SMI-16a can be effectively switched ON or OFF by reversible photoisomerization between the inactive E and the active Z isomer . This property could be used to control the death of cancer cells in a precise and targeted manner .
Molecular Photoswitch
SMI-16a is a rhodanine-based photoswitch . Photoswitches are molecules that can reversibly change their physical or chemical properties in response to light. They are used in a variety of applications, including the development of photoresponsive materials, biological imaging, and the study of biological systems .
Supramolecular Chemistry
The rhodanine fragment of SMI-16a has the ability to form hydrogen bonds . This makes it possible for SMI-16a to be used in supramolecular chemistry, a field that deals with the formation and properties of complex structures formed from simpler components .
Drug Chemistry
The ability of the rhodanine fragment of SMI-16a to form hydrogen bonds also makes it possible for SMI-16a to be used in drug chemistry . Hydrogen bonding is a key factor in the interaction between drugs and their targets, and it plays a crucial role in the design and optimization of new drugs .
Light-Responsive Functional Molecular Systems
SMI-16a represents an easy to access and highly valuable molecular toolbox for implementing light responsiveness to the breadth of functional molecular systems . This could have wide-ranging applications in the development of smart materials, sensors, and devices .
安全和危害
作用机制
SMI-16a, also known as PIM1/2 Kinase Inhibitor VI or 2,4-Thiazolidinedione, 5-[(4-propoxyphenyl)methylene]-, is a potent and selective inhibitor of Pim kinases . This compound has been the subject of numerous studies due to its potential therapeutic applications, particularly in cancer treatment .
Target of Action
SMI-16a primarily targets Pim1 and Pim2 kinases . These kinases play crucial roles in cell survival, proliferation, and differentiation . The IC50 values of SMI-16a for Pim1 and Pim2 are 0.15 μM and 0.02 μM, respectively .
Mode of Action
SMI-16a acts as an ATP-competitive inhibitor against Pim-1/2 kinases . By binding to the ATP-binding pocket of these kinases, SMI-16a prevents ATP from associating with the kinases, thereby inhibiting their activity .
Biochemical Pathways
The inhibition of Pim kinases by SMI-16a affects several biochemical pathways. For instance, it has been shown to enhance BMP-2 mediated synthetic metabolic signals while inhibiting TGF-β signals . This dual action can lead to the restoration of osteoblastogenesis that has been suppressed by inhibitory factors .
Result of Action
SMI-16a has been shown to inhibit the growth of various cancer cells and induce apoptosis . It also leads to cell cycle arrest at the G1 phase in certain cell types . In multiple myeloma (MM) animal models, SMI-16a effectively prevents bone destruction while inhibiting MM tumor growth .
属性
IUPAC Name |
(5E)-5-[(4-propoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-2-7-17-10-5-3-9(4-6-10)8-11-12(15)14-13(16)18-11/h3-6,8H,2,7H2,1H3,(H,14,15,16)/b11-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWOSXZUTXXXQF-DHZHZOJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=C2C(=O)NC(=O)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Thiazolidinedione, 5-[(4-propoxyphenyl)methylene]- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: SMI-16a acts as an inhibitor of the PIM2 kinase. [, , , , , , ] PIM2 is a serine/threonine kinase often overexpressed in multiple myeloma cells and contributes to cell survival and drug resistance. By inhibiting PIM2, SMI-16a promotes apoptosis and potentially overcomes drug resistance in myeloma cells. [, , , , ]
A: Interestingly, SMI-16a, alongside its analog SMI-4a, demonstrates a unique ability to reduce PIM2 protein levels in MM cells, particularly under acidic conditions. [] This effect is in contrast to other PIM inhibitors like AZD1208, CX-6258, and PIM447. [] While the exact mechanism requires further investigation, it suggests SMI-16a might be triggering PIM2 degradation, potentially through ubiquitination-independent proteasomal degradation pathways. []
A: SMI-16a exhibits enhanced activity in acidic environments, mirroring the conditions found in the bone marrow microenvironment where MM cells reside. [, ] This acid-dependent activity is linked to its ability to:
- Increase cytotoxicity: SMI-16a preferentially induces MM cell death at lower pH levels (6.4-6.8) compared to physiological pH (7.4). []
- Enhance drug accumulation: It counteracts the reduced intracellular accumulation of drugs like doxorubicin and mitoxantrone observed in acidic conditions, potentially by affecting the activity of drug efflux transporters like BCRP. [, ]
- Target clonogenic MM cells: Its ability to suppress colony formation and tumorigenicity is more pronounced in acidic environments, suggesting preferential targeting of drug-resistant MM progenitors. []
ANone: Yes, research indicates that SMI-16a can potentially overcome drug resistance mechanisms in MM cells. It achieves this through:
- BCRP inhibition: SMI-16a appears to suppress the drug efflux function of BCRP (breast cancer resistance protein), a transporter often overexpressed in drug-resistant MM cells. [, ] This inhibition could lead to increased intracellular retention of chemotherapeutic agents. [, ]
- Targeting "Side Population" Cells: SMI-16a effectively targets and reduces the "side population" of MM cells. [, ] This subpopulation is known for its high drug resistance and likely contains cancer stem cells, contributing to disease relapse. []
ANone: Preclinical studies suggest synergistic anti-myeloma effects when SMI-16a is combined with:
- Proteasome Inhibitors: SMI-16a can mitigate the PIM2 protein increase induced by proteasome inhibitors like bortezomib and carfilzomib. [] This suggests a potential for combination therapy to enhance MM cell death by simultaneously targeting multiple survival pathways. []
- Hyperthermia: Co-treatment with SMI-16a and hyperthermia leads to enhanced reduction of PIM2-driven survival factors (IRF4, c-Myc) and potentiates cell death in MM cells. []
A: The HDAC1-IRF4-PIM2 axis is crucial for MM cell growth and survival. [] Research indicates that:
- HDAC1 inhibition downregulates IRF4, a transcription factor that regulates PIM2 expression. []
- SMI-16a, in combination with HDAC inhibitors like MS-275 (Entinostat), demonstrates cooperative induction of MM cell death, even in the presence of bone marrow stromal cells (BMSCs). [, ]
ANone: Yes, SMI-16a has shown promising results in preclinical in vivo models of MM:
- Mouse Models: SMI-16a effectively reduced tumor burden and bone lesions while promoting bone formation in a mouse model using the 5TGM1 MM cell line. []
- Acidic Microenvironment: Importantly, pretreatment of 5TGM1 cells with SMI-16a under acidic conditions (pH 6.8) almost entirely abolished their tumorigenic capacity in vivo, highlighting the compound's potential in targeting MM cells within the acidic bone marrow niche. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



